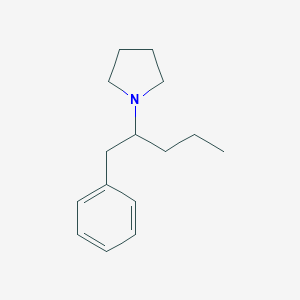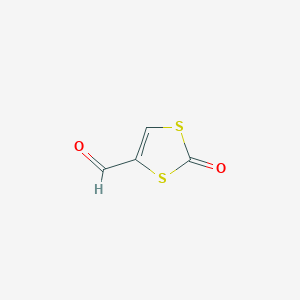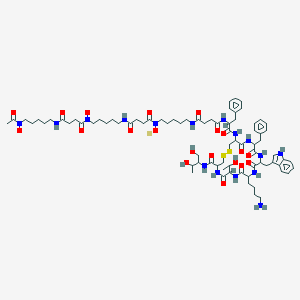
Dfo-sms
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dfo-sms, also known as Desferrioxamine mesylate, is a synthetic iron chelator that is widely used in scientific research. It has been shown to have a wide range of applications in both in vitro and in vivo experiments.
Wirkmechanismus
Dfo-sms works by binding to iron ions and removing them from biological systems. It forms a stable complex with iron, which is then excreted from the body. Dfo-sms has a high affinity for iron and can remove iron from various sources, including ferritin, transferrin, and hemosiderin.
Biochemical and Physiological Effects:
Dfo-sms has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce iron-induced oxidative stress in various cell types. Dfo-sms has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In addition, Dfo-sms has been shown to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
Dfo-sms has several advantages for lab experiments. It is a well-characterized compound that is readily available. Dfo-sms is also relatively inexpensive compared to other iron chelators. However, there are some limitations to using Dfo-sms in lab experiments. It has a relatively short half-life and may require multiple doses to achieve therapeutic effects. In addition, Dfo-sms may have off-target effects that need to be considered.
Zukünftige Richtungen
There are several future directions for research on Dfo-sms. One area of interest is the development of more potent and selective iron chelators. Another area of interest is the use of Dfo-sms in combination with other drugs to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of Dfo-sms and its potential applications in various disease states.
Conclusion:
Dfo-sms is a synthetic iron chelator that has been extensively used in scientific research. It has a wide range of applications in both in vitro and in vivo experiments. Dfo-sms works by binding to iron ions and removing them from biological systems. It has several advantages for lab experiments, but there are also some limitations to consider. Future research on Dfo-sms will likely focus on developing more potent and selective iron chelators and exploring its potential applications in various disease states.
Synthesemethoden
Dfo-sms is synthesized from Dfo-smsine B, which is obtained from Streptomyces pilosus. Dfo-smsine B is reacted with methanesulfonic acid to produce Dfo-sms. The synthesis process is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
Dfo-sms has been extensively used in scientific research as an iron chelator. It has been shown to be effective in preventing iron-induced oxidative damage in various cell types. Dfo-sms has also been used to study the role of iron in various biological processes such as cell proliferation, differentiation, and apoptosis. In addition, Dfo-sms has been used in animal models to study the effects of iron overload and iron deficiency.
Eigenschaften
CAS-Nummer |
151956-24-0 |
|---|---|
Molekularformel |
C78H113GaN16O20S2 |
Molekulargewicht |
1726.9 g/mol |
IUPAC-Name |
N-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentyl]-N'-[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide;gallium-68(3+) |
InChI |
InChI=1S/C78H113N16O20S2.Ga/c1-50(96)62(47-95)88-77(110)64-49-116-115-48-63(76(109)86-60(44-54-25-11-5-12-26-54)74(107)87-61(45-55-46-83-57-28-14-13-27-56(55)57)75(108)85-58(29-15-16-36-79)72(105)91-71(51(2)97)78(111)90-64)89-73(106)59(43-53-23-9-4-10-24-53)84-68(102)31-30-65(99)80-37-18-7-21-41-93(113)70(104)35-33-67(101)82-39-19-8-22-42-94(114)69(103)34-32-66(100)81-38-17-6-20-40-92(112)52(3)98;/h4-5,9-14,23-28,46,50-51,58-64,71,83,95-97H,6-8,15-22,29-45,47-49,79H2,1-3H3,(H,80,99)(H,81,100)(H,82,101)(H,84,102)(H,85,108)(H,86,109)(H,87,107)(H,88,110)(H,89,106)(H,90,111)(H,91,105);/q-3;+3/i;1-2 |
InChI-Schlüssel |
RTRNGKJCEFNFNZ-ZQSXMSGHSA-N |
Isomerische SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)C)[O-])[O-])[O-])C(=O)NC(CO)C(C)O)O.[68Ga+3] |
SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)C)[O-])[O-])[O-])C(=O)NC(CO)C(C)O)O.[Ga+3] |
Kanonische SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)C)[O-])[O-])[O-])C(=O)NC(CO)C(C)O)O.[Ga+3] |
Synonyme |
desferrioxamine B-succinyl-phenylalanine(1)-octreotide DFO-SMS gallium (67)-DFO-SMS gallium (68)-DFO-SMS SDZ 216-927 SDZ-216-927 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




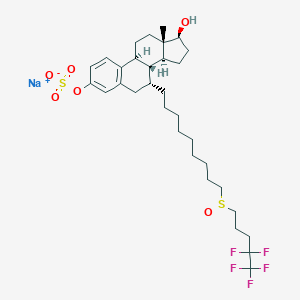
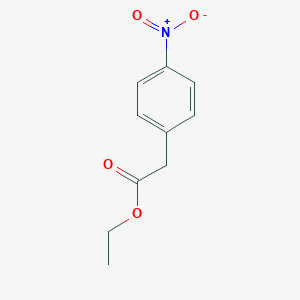


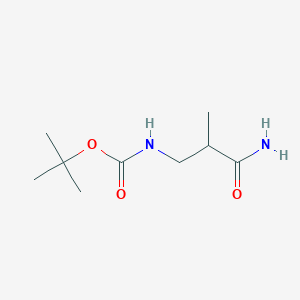
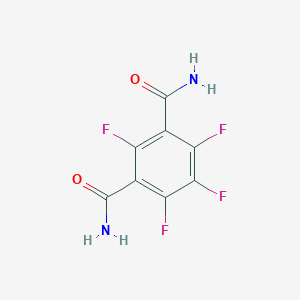
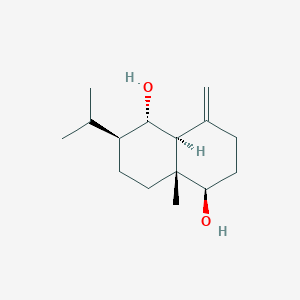
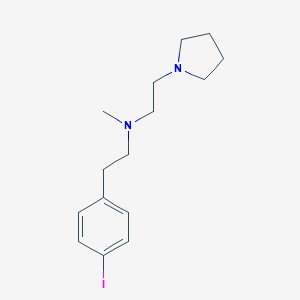
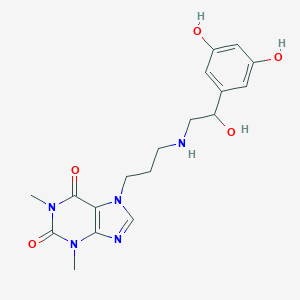
![(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B133379.png)
